molecular formula C6H3Cl5 B175705 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene CAS No. 16177-47-2

5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene

Cat. No. B175705
CAS RN: 16177-47-2
M. Wt: 252.3 g/mol
InChI Key: UKKNLZIOJGGOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene (PCP) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PCP is a highly reactive compound that can be used as a reagent in a variety of chemical reactions.

Mechanism Of Action

The mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is not fully understood. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also known to be a potent inhibitor of certain enzymes and proteins.

Biochemical And Physiological Effects

5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including cytochrome P450 enzymes and glutathione S-transferases. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been shown to induce oxidative stress and DNA damage in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene in lab experiments is its high reactivity, which makes it a useful reagent in a variety of chemical reactions. However, 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly toxic, which limits its use in certain experiments. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene is also highly reactive with water, which can make handling and storage difficult.

Future Directions

There are several future directions for the study of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene. One direction is the study of the mechanism of action of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on enzymes and proteins. Another direction is the development of new synthetic methods for 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and related compounds. Additionally, the study of the toxicological effects of 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene on living organisms is an important area of research.

Synthesis Methods

5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene can be synthesized through a variety of methods. One of the most common methods is the reaction of pentachlorocyclopentadiene with methyl lithium. This reaction produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and lithium chloride as a byproduct. Another method involves the reaction of pentachlorocyclopentadiene with methyl magnesium bromide. This reaction also produces 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene and magnesium chloride as a byproduct.

Scientific Research Applications

5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. 5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene has also been used in the study of the mechanism of action of certain enzymes and proteins.

properties

CAS RN

16177-47-2

Product Name

5-Methyl-1,2,3,4,5-pentachloro-1,3-cyclopentadiene

Molecular Formula

C6H3Cl5

Molecular Weight

252.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene

InChI

InChI=1S/C6H3Cl5/c1-6(11)4(9)2(7)3(8)5(6)10/h1H3

InChI Key

UKKNLZIOJGGOSG-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Pictograms

Irritant

Origin of Product

United States

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